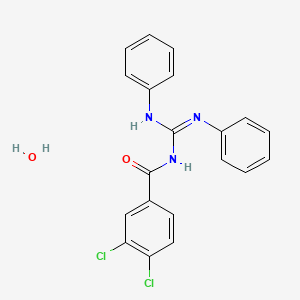![molecular formula C21H31N3O3S B1649887 1-[3-[[3-(4-methyl-1,3-thiazol-5-yl)propylamino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol CAS No. 1070433-17-8](/img/structure/B1649887.png)
1-[3-[[3-(4-methyl-1,3-thiazol-5-yl)propylamino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-[[3-(4-methyl-1,3-thiazol-5-yl)propylamino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol, also known by its CAS number 1070433-17-8, is a compound with the molecular formula C21H31N3O3S and a molecular weight of 405.6
Analyse Des Réactions Chimiques
1-[3-[[3-(4-methyl-1,3-thiazol-5-yl)propylamino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions are not explicitly detailed in the available sources. common reagents for such reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[3-[[3-(4-methyl-1,3-thiazol-5-yl)propylamino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol has several scientific research applications across different fields:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound may be utilized in biochemical assays and studies involving enzyme interactions.
Industry: It could be used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[3-[[3-(4-methyl-1,3-thiazol-5-yl)propylamino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets and pathways. detailed information on its exact mechanism of action is not available in the current literature . Generally, such compounds exert their effects by binding to target proteins or enzymes, thereby modulating their activity and influencing various biological pathways.
Propriétés
Numéro CAS |
1070433-17-8 |
|---|---|
Formule moléculaire |
C21H31N3O3S |
Poids moléculaire |
405.6 |
Nom IUPAC |
1-[3-[[3-(4-methyl-1,3-thiazol-5-yl)propylamino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol |
InChI |
InChI=1S/C21H31N3O3S/c1-17-21(28-16-23-17)6-3-7-22-13-18-4-2-5-20(12-18)27-15-19(25)14-24-8-10-26-11-9-24/h2,4-5,12,16,19,22,25H,3,6-11,13-15H2,1H3 |
Clé InChI |
YIYMCRPWOYYOER-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=N1)CCCNCC2=CC(=CC=C2)OCC(CN3CCOCC3)O |
SMILES canonique |
CC1=C(SC=N1)CCCNCC2=CC(=CC=C2)OCC(CN3CCOCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aS,9bR)-2,8-dimethyl-5-(4-nitrophenyl)sulfonyl-1,2,3,4,4a,9b-hexahydropyrido[4,3-b]indol-2-ium;chloride](/img/structure/B1649804.png)
![1-[(2,4-Dichlorophenyl)methyl]pyridin-1-ium-4-amine;chloride](/img/structure/B1649805.png)

![3-Bromo-4-{[(1-cyclopropylethyl)carbamoyl]methoxy}benzoic acid](/img/structure/B1649811.png)

![2-{3-[({[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]carbamoyl}methyl)sulfanyl]-5-propyl-4H-1,2,4-triazol-4-yl}acetic acid](/img/structure/B1649813.png)
![2-{2-[2-(3-Fluorophenoxy)acetamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1649814.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B1649816.png)

![Propan-2-yl 2-[3-(ethylsulfamoyl)benzoyloxy]acetate](/img/structure/B1649818.png)
![N-[2-[acetyl(benzyl)amino]ethyl]-N-benzylacetamide](/img/structure/B1649819.png)



